2-Fluoro-5-nitrobenzenesulfonyl chloride
Overview
Description
2-Fluoro-5-nitrobenzenesulfonyl chloride is a chemical compound with the molecular formula C6H3ClFNO4S . It has an average mass of 239.609 Da and a monoisotopic mass of 238.945526 Da .
Molecular Structure Analysis
The InChI code for 2-Fluoro-5-nitrobenzenesulfonyl chloride is 1S/C6H3ClFNO4S/c7-14(12,13)6-3-4(8)1-2-5(6)9(10)11/h1-3H . The InChI key is ALKFOTRKZGCLFU-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
2-Fluoro-5-nitrobenzenesulfonyl chloride is a solid at room temperature . Its boiling point is approximately 332.4 °C at 760 mmHg . The density is predicted to be around 1.7 g/mL .Scientific Research Applications
Synthesis of Pesticides
2-Fluoro-5-nitrobenzenesulfonyl chloride is valuable in synthesizing key intermediates for pesticide preparation. Xiao-hua Du et al. (2005) demonstrated its use in creating methyl 5-amino-2-chloro-4-fluorophenylthioacetate, a precursor for herbicidal compounds like j7uthiacet-methyL (Xiao-hua Du, Sheng Chen, Mei-Ru Zheng, & Zhen-yuan Xu, 2005).
Fluoronitrobenzene-sulfonyl Chlorides Synthesis
The synthesis of fluoronitrobenzenesulfonyl chlorides, including 2-fluoro-5-nitrobenzenesulfonyl chloride, was detailed by Sergey Zhersh et al. (2010). They described a two-step procedure starting from difluoronitrobenzenes and involving regioselective reactions, demonstrating the compound's versatility in chemical synthesis (Sergey Zhersh, O. Lukin, V. Matvienko, & A. Tolmachev, 2010).
Sulfonated Derivatives Synthesis
A. Courtin (1982) explored the synthesis of sulfonated derivatives of 4-fluoroaniline, confirming the structures by converting related compounds to 2-fluoro-5-nitrobenzenesulfonyl chloride. This showcases its role in confirming chemical structures and synthesizing complex molecules (A. Courtin, 1982).
Solid-Phase Synthesis Applications
Veronika Fülöpová and M. Soural (2015) highlighted the use of polymer-supported benzenesulfonamides, prepared from 2/4-nitrobenzenesulfonyl chloride, as key intermediates in various chemical transformations. This illustrates its application in creating diverse chemical scaffolds, essential in pharmaceutical and material sciences (Veronika Fülöpová & M. Soural, 2015).
Oxidation of Methylene Compounds
Yong Hae Kim et al. ((1989) investigated the role of 2-nitrobenzene peroxysulfonyl radical, derived from 2-nitrobenzenesulfonyl chloride, in oxidizing various substrates. This study demonstrates the compound's potential in synthesizing ketones under mild conditions, showcasing its utility in organic synthesis (Yong Hae Kim, Kyoung Soo Kim, & Hyeon-Kyu Lee, 1989).
Detection Enhancement in Liquid Chromatography
T. Higashi et al. (2006) utilized 4-nitrobenzenesulfonyl chloride, a related compound, to enhance detection in liquid chromatography-mass spectrometry for estrogen in biological fluids. This suggests potential applications of similar sulfonyl chlorides, like 2-fluoro-5-nitrobenzenesulfonyl chloride, in analytical chemistry for biomolecule detection (T. Higashi, Naoki Takayama, Tadashi Nishio, Emi Taniguchi, & K. Shimada, 2006).
Safety And Hazards
2-Fluoro-5-nitrobenzenesulfonyl chloride is harmful if swallowed and causes severe skin burns and eye damage . It may also cause respiratory irritation . Contact with water liberates toxic gas . Hazardous combustion products include nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO2), and sulfur oxides .
properties
IUPAC Name |
2-fluoro-5-nitrobenzenesulfonyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3ClFNO4S/c7-14(12,13)6-3-4(9(10)11)1-2-5(6)8/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VQHGELUKJYOETQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])S(=O)(=O)Cl)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3ClFNO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90512607 | |
Record name | 2-Fluoro-5-nitrobenzene-1-sulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90512607 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Fluoro-5-nitrobenzenesulfonyl chloride | |
CAS RN |
713-21-3 | |
Record name | 2-Fluoro-5-nitrobenzene-1-sulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90512607 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Fluoro-5-nitrobenzenesulfonyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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